N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic amide derivative that has been the subject of various studies due to its potential biological activities. Although the exact compound mentioned in the command prompt does not directly appear in the provided papers, there are closely related compounds that have been synthesized and evaluated for their properties and potential applications.
Synthesis Analysis
In the first study, a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . This process likely shares similarities with the synthesis of the quinoline-4-carboxamide derivatives, suggesting that a similar N-acylation strategy could be employed for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first study was characterized using various spectroscopic methods, including FT-IR, 1H and 13C NMR, and single-crystal X-ray crystallography . The crystal packing was found to be stabilized by hydrogen bonds. Computational methods such as density functional theory (DFT) were also used to investigate the compound's structure and interactions with DNA bases . These techniques would be applicable to the analysis of the molecular structure of this compound.
Chemical Reactions Analysis
The third paper discusses a photocatalytic system involving a polythiophene-encapsulated bimetallic nano-hybrid material that catalyzes the C(sp2)–H bond activation of anilines to synthesize quinoline carboxylates . This indicates that the quinoline carboxamide derivatives could potentially undergo similar C–H activation reactions under the right conditions, which might be relevant for the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The compound from the first study exhibited moderate antioxidant activity and significant antimicrobial activity against various bacterial strains and yeasts . These biological evaluations suggest that related compounds, such as this compound, may also possess similar properties. The physical properties, such as solubility and stability, can be inferred to some extent from the closely related structures studied in these papers.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide have been explored in various studies. For instance, Aleksandrov et al. (2020) investigated the synthesis of related quinoline derivatives, focusing on the formation of derivatives substituted at the thiophene ring, highlighting the potential for diverse applications in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Optical Properties and Applications
The optical properties of quinoline derivatives are of significant interest. Bogza et al. (2018) studied the optical properties of functionally substituted thieno[3,2-c]quinolines, demonstrating their potential use as invisible ink dyes due to their fluorescence quantum yields (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
Biological Activities
Several studies have investigated the biological activities of quinoline derivatives. Khalifa et al. (2015) synthesized novel heterocyclic compounds with significant antioxidant and antimicrobial activities, which could be applied in medical and life sciences applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015). Similarly, Ghorab and Alsaid (2015) reported on the anti-breast cancer activity of novel quinoline derivatives (Ghorab & Alsaid, 2015).
Anticancer Evaluation
Othman et al. (2019) focused on the design, synthesis, and anticancer evaluation of substituted thiophene-quinoline derivatives, showing promising results against various human cancer cell lines (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS2/c20-11-12-7-9-25-19(12)22-18(23)14-10-16(17-6-3-8-24-17)21-15-5-2-1-4-13(14)15/h1-10H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJIQKJONZPPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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